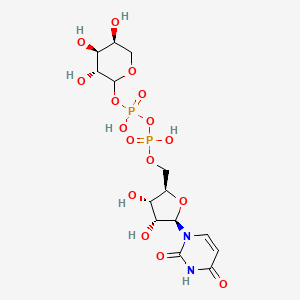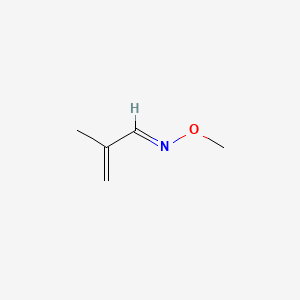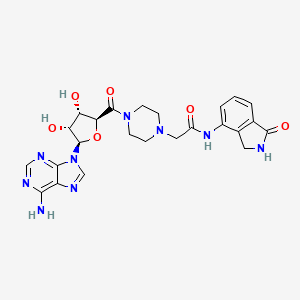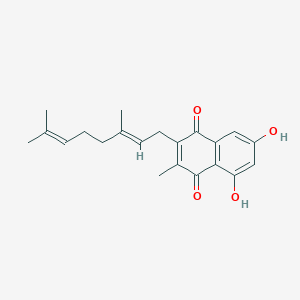
UDP-L-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-L-arabinose is a UDP-sugar having L-arabinose as the sugar component. It is a conjugate acid of an UDP-L-arabinose(2-).
Applications De Recherche Scientifique
Role in Plant Development and Cell Wall Formation
UDP-L-arabinose is crucial in the incorporation of arabinose into plant cell wall polysaccharides. In plants like Arabidopsis thaliana, UDP-arabinose mutases (RGPs) located in the cytoplasm are essential for converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, a key constituent of plant cell walls. Studies have shown that a significant reduction in the total L-Ara content in RGP1 and RGP2 knockout mutants leads to severe developmental defects, indicating the indispensability of UDP-L-arabinose in plant growth and cell wall formation (Rautengarten et al., 2011).
Importance in Pollen Wall Morphogenesis
In rice (Oryza sativa), UDP-L-arabinose plays a pivotal role in pollen wall morphogenesis. UDP-arabinopyranose mutases (UAMs) are involved in converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, which is crucial for the biosynthesis of arabinofuranosyl residues in the pollen cell wall. Mutations affecting UAMs, particularly OsUAM3, have been linked to abnormalities in reproductive tissues and pollen cell wall formation, highlighting the significance of UDP-L-arabinose in reproductive development (Sumiyoshi et al., 2015).
Enzymatic Activity and Molecular Characteristics
Research on enzymes like UDP-arabinopyranose mutases provides insights into the molecular characteristics and enzymatic mechanisms involving UDP-L-arabinose. These studies help understand the conversion processes of UDP-L-arabinose for cell wall and natural product biosynthesis in plants. The molecular features of these enzymes, including their enzymatic mechanism and oligomeric state, are crucial for understanding the biosynthesis of cell wall polysaccharides and natural products in plants (Saqib et al., 2019).
Synthesis and Application in Glycoengineering
The synthesis of UDP-L-arabinose, such as through the conversion of sugar-1-phosphates using UDP-sugar pyrophosphorylases, is significant for glycoengineering and glycan production. This process, which involves recombinant enzymes and chemical synthesis, expands access to stereopure nucleotide sugars on a preparative scale. Such advancements have implications for the broader field of glycoengineering, providing tools for manipulating glycan structures in various biological applications (Wang et al., 2018).
Impact on Salt Stress Tolerance in Plants
UDP-L-arabinose is also linked to the tolerance of plants to abiotic stress, such as salt stress. The synthesis of arabinosylated glycans, which involves UDP-L-arabinose, is crucial for maintaining cell wall integrity under stress conditions. Mutations affecting the biosynthesis of UDP-L-arabinose in plants like Arabidopsis can lead to reduced tolerance to high salinity, demonstrating the importance of this nucleotide sugar in plant stress responses (Zhao et al., 2019).
Propriétés
Nom du produit |
UDP-L-arabinose |
|---|---|
Formule moléculaire |
C14H22N2O16P2 |
Poids moléculaire |
536.28 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13?/m0/s1 |
Clé InChI |
DQQDLYVHOTZLOR-OKQNPRBNSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)

